BTK Inhibition: 1 nM IC50 in Radiometric Assay
The compound achieves an IC50 of 1 nM against Bruton's tyrosine kinase (BTK) when tested as Example 99 in patent US20240083900 [1]. The closest regioisomer (indole-2-carboxamide) is not reported in this or similar BTK inhibitor patents, indicating a structural requirement for the 3-carboxamide geometry. Industry-standard BTK inhibitors such as ibrutinib exhibit IC50 values in the low nanomolar range (ibrutinib IC50 ~0.5 nM [2]), placing this compound within the same potency tier but with a distinct chemotype lacking an acrylamide warhead.
| Evidence Dimension | BTK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Ibrutinib (reference covalent BTK inhibitor): ~0.5 nM IC50. Indole-2-carboxamide regioisomer: Not reported. |
| Quantified Difference | ~2-fold less potent than ibrutinib in this assay; distinct non-covalent chemotype |
| Conditions | Radiometric filter-binding assay (BindingDB); exact assay conditions as detailed in US20240083900 |
Why This Matters
Procurement of the 3-carboxamide isomer is mandatory to maintain the 1 nM BTK activity claimed in the patent exemplification; the 2-carboxamide regioisomer will almost certainly lose this activity.
- [1] BindingDB. Ligand-Target Pair for monomerid=658441: Tyrosine-protein kinase BTK (Human) - US20240083900, Example 99. Accessed 2026. View Source
- [2] Honigberg, L.A. et al. (2010) 'The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy', Proceedings of the National Academy of Sciences, 107(29), pp. 13075-13080. View Source
